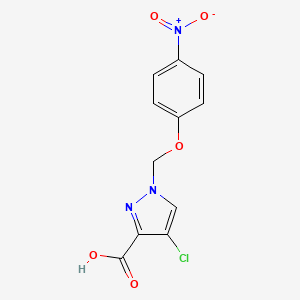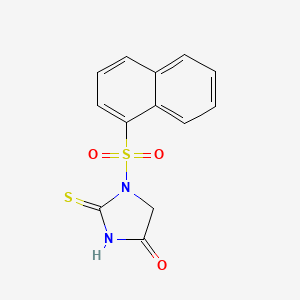
Octahydroindolizin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,8AS)-octahydroindolizin-6-ol , is a bicyclic organic compound with the following chemical structure:
Structure: C8H15NO
It features a six-membered ring fused to a seven-membered ring, resulting in a unique and intriguing molecular arrangement. Octahydroindolizin-6-ol is a colorless liquid with a molecular weight of approximately 141.21 g/mol .
Métodos De Preparación
Synthetic Routes:
The synthetic routes to obtain octahydroindolizin-6-ol involve cyclization reactions. One common method is the reduction of an appropriate precursor, such as an imine or an enamine. For example, the reduction of an imine derived from cyclohexanone and aniline can yield this compound .
Industrial Production:
While there isn’t extensive industrial production of this compound, it can be synthesized on a laboratory scale for research purposes.
Análisis De Reacciones Químicas
Octahydroindolizin-6-ol can participate in various chemical reactions:
Reduction: It readily undergoes reduction reactions due to the presence of the imine functional group. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.
Acid-Base Reactions: It behaves as a weak base, accepting protons under appropriate conditions.
Major products formed from these reactions include reduced derivatives and substituted octahydroindolizin-6-ols.
Aplicaciones Científicas De Investigación
Octahydroindolizin-6-ol finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design due to its unique ring system.
Natural Product Synthesis: It serves as a building block for the synthesis of alkaloids and other complex molecules.
Catalysis: Some derivatives exhibit catalytic activity in organic transformations.
Mecanismo De Acción
The exact mechanism by which octahydroindolizin-6-ol exerts its effects depends on its specific derivatives. it may interact with receptors or enzymes, modulating biological processes.
Comparación Con Compuestos Similares
Octahydroindolizin-6-ol shares structural features with other saturated bicyclic compounds, such as indolizidine alkaloids. its unique seven-membered ring sets it apart.
Similar Compounds
- Indolizidine
- Tetrahydroindolizinol
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7-8,10H,1-6H2 |
Clave InChI |
IMDUSAGUOHPKQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(CN2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)

![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)


![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)
![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)
